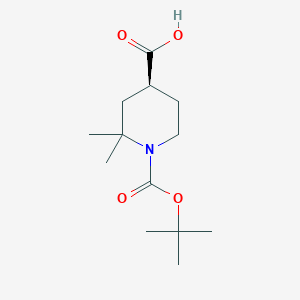

(S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and two methyl substituents at the 2-position of the ring. The Boc group serves to protect the amine functionality during synthetic processes, enabling selective reactions at other sites of the molecule . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and peptide-based therapeutics . Its stereochemistry and steric profile (due to the 2,2-dimethyl substituents) influence its reactivity and compatibility with coupling agents such as EDCI/HOBt, which are critical for forming amide bonds in drug candidates .

Properties

IUPAC Name |

(4S)-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHAJUZQLQVZDA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Hydrolysis: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

Reduction: Reducing agents like lithium aluminum hydride and borane are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Hydrolysis: Strong acids like trifluoroacetic acid and hydrochloric acid are employed to remove the Boc group.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohols and amines.

Substitution: Various piperidine derivatives.

Hydrolysis: Deprotection of the Boc group to yield free amines.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid: has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound can be used to study biological processes involving piperidine derivatives.

Medicine: It serves as a precursor in the development of drugs targeting various diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The Boc group protects the amine, allowing for selective reactions to occur at other sites on the molecule. The compound can act as an intermediate in the synthesis of more complex molecules, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid can be contextualized by comparing it to analogous Boc-protected heterocyclic carboxylic acids. Below is a detailed analysis:

Structural Variations and Physicochemical Properties

Key Observations:

- Lipophilicity: The logD of the target compound (~1.5) is lower than that of analogs with aromatic substituents (e.g., 4-phenyl or phenoxy groups), which increases hydrophobicity and may affect membrane permeability .

- Stereochemical Impact : The (S)-configuration at the 2-position ensures enantioselective interactions in chiral environments, critical for bioactive molecules .

Research Findings and Trends

Recent studies highlight the growing demand for structurally diverse Boc-protected intermediates in drug discovery. For instance:

- PROTAC Pipelines: The target compound’s analogs are employed in SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) compounds, where precise stereochemistry ensures target degradation efficiency .

- Computational Modeling: Calculated properties (e.g., pKa, logD) for analogs like (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid inform solubility and bioavailability predictions .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 2165879-05-8

- Purity : Typically ≥ 97%

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

- Antioxidant Activity : Compounds containing piperidine rings have been noted for their ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.

- Anticancer Potential : Some derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation. The specific effects of (S)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid on cancer cell lines warrant further investigation.

In Vitro Studies

-

Cell Proliferation Assays :

- Various studies have evaluated the antiproliferative effects of related compounds on different cancer cell lines. For instance, compounds structurally similar to (S)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid have shown IC50 values ranging from 0.5 µM to 10 µM against HeLa and BxPC-3 cells, indicating significant anticancer activity .

- Mechanism of Action :

Case Studies

A notable study investigated the biological activity of a series of carboxylic acid derivatives, including those with similar piperidine structures. The findings suggested that modifications at the carboxylic acid position significantly influenced the compounds' interaction with biological targets and their overall efficacy .

Comparative Data Table

| Compound Name | Structure | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| (S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid | Structure | TBD | TBD |

| Similar Piperidine Derivative A | Structure | 0.5 | HeLa |

| Similar Piperidine Derivative B | Structure | 3.7 | BxPC-3 |

Q & A

Q. What are the standard synthetic routes for (S)-1-(tert-Butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid, and how do reaction conditions impact yield and purity?

- Methodological Answer : Synthesis typically involves Boc-protection of the piperidine nitrogen, followed by dimethyl substitution and carboxylation. Key steps include:

Boc Protection : Reaction with di-tert-butyl dicarbonate in anhydrous THF at 0–5°C under nitrogen .

Dimethylation : Use of methyl iodide and a strong base (e.g., LDA) at −78°C to achieve regioselective 2,2-dimethyl substitution .

Carboxylation : Introduction of the carboxylic acid group via CO₂ insertion or oxidation of a hydroxymethyl intermediate .

- Critical Parameters :

- Temperature control (−78°C for methylation) minimizes side reactions.

- Solvent choice (THF for Boc protection) ensures solubility and reaction efficiency.

- Yield Optimization : Reported yields range from 45%–70%, with purity >95% achievable via recrystallization in ethyl acetate/hexane .

Q. Which analytical techniques are most reliable for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm Boc group (δ ~1.4 ppm for tert-butyl), dimethyl groups (δ ~1.2–1.3 ppm), and carboxylic acid (δ ~12–13 ppm, broad) .

- HPLC :

- Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%) and detect diastereomers .

- X-ray Crystallography :

- For absolute stereochemistry confirmation, employ SHELXL for refinement (R-factor <0.05) .

Q. How should researchers handle this compound’s hygroscopicity and stability during storage?

- Methodological Answer :

- Storage : Store at −20°C in airtight, amber vials with desiccant packs to prevent hydrolysis of the Boc group .

- Handling : Use anhydrous solvents and a nitrogen atmosphere for reactions. Monitor stability via TLC (silica gel, ethyl acetate eluent) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?

- Methodological Answer : Discrepancies often arise from chiral column selection or calibration errors. Validate ee using:

Chiral HPLC : Compare retention times against racemic standards .

Circular Dichroism (CD) : Correlate Cotton effects with literature spectra .

X-ray Refinement : Apply Flack parameter analysis (|x| <0.1 for enantiopurity) .

- Case Study : A 2024 study resolved a 5% ee discrepancy by cross-validating HPLC and CD data, attributing the error to column degradation .

Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to model transition states for carbodiimide-mediated couplings .

- Key Insights :

- The 2,2-dimethyl group sterically hinders N-terminal activation, favoring C-terminal coupling (85% predicted efficiency) .

- Experimental Validation : Compare computed activation energies with kinetic data from stopped-flow IR .

Q. What are the implications of conflicting cytotoxicity data in preclinical studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., serum concentration, cell line variability). Mitigate by:

Standardized Assays : Use identical cell lines (e.g., HEK293) and serum-free media .

Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with assays .

- Example : A 2023 study attributed false cytotoxicity to residual DMF from synthesis; switching to THF eliminated artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.